molecular formula C13H13Cl2F3N2O B13483887 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride

1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B13483887
M. Wt: 341.15 g/mol
InChI Key: WOZGARAVVZOYEV-UHFFFAOYSA-N
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Description

The compound consists of a pyridine ring substituted with a trifluoromethoxyphenyl group and a methanamine moiety, forming a dihydrochloride salt

Preparation Methods

The synthesis of 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified pyridine or phenyl derivatives.

Scientific Research Applications

1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the electronic distribution within the molecule, affecting its binding affinity and activity. The methanamine moiety may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C13H13Cl2F3N2O

Molecular Weight

341.15 g/mol

IUPAC Name

[6-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-17)18-12;;/h1-7H,8,17H2;2*1H

InChI Key

WOZGARAVVZOYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CN.Cl.Cl

Origin of Product

United States

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